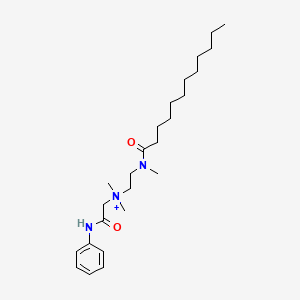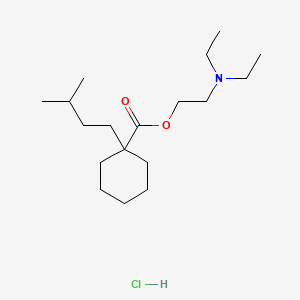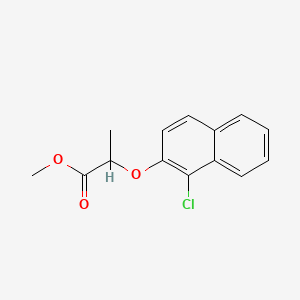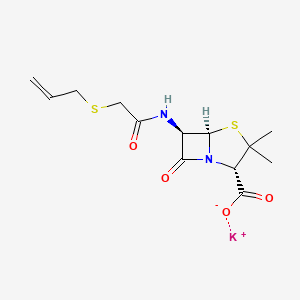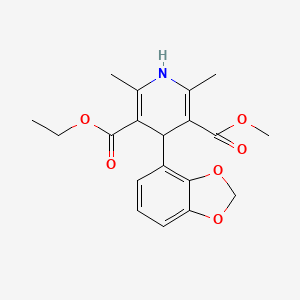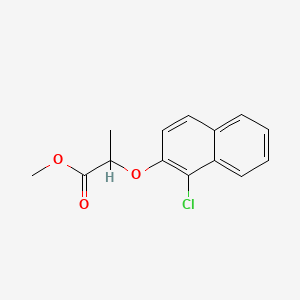
Lonaprofen
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lonaprofen is a non-steroidal anti-inflammatory drug (NSAID) known for its potent analgesic and anti-inflammatory properties. It is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, and other musculoskeletal disorders. Unlike some other NSAIDs, this compound is noted for its relatively low gastrointestinal side effects, making it a preferred choice for long-term management of chronic pain and inflammation.
准备方法
Synthetic Routes and Reaction Conditions: Lonaprofen is synthesized through a multi-step chemical process. The synthesis typically begins with the preparation of a key intermediate, which involves the reaction of a substituted benzene with a propionic acid derivative. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol. The intermediate is then subjected to further chemical transformations, including cyclization and functional group modifications, to yield the final this compound compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to obtain high-purity this compound suitable for pharmaceutical use.
化学反应分析
Types of Reactions: Lonaprofen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring of this compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and palladium on carbon (Pd/C).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and halogenated this compound compounds, each with distinct pharmacological properties.
科学研究应用
Lonaprofen has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of NSAID action and to develop new anti-inflammatory agents.
Biology: Investigated for its effects on cellular signaling pathways involved in inflammation and pain.
Medicine: Clinical trials have explored its efficacy in treating chronic inflammatory diseases and its potential role in cancer therapy due to its anti-proliferative effects.
Industry: Utilized in the formulation of topical gels and creams for localized pain relief.
作用机制
Lonaprofen exerts its effects primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. By reducing prostaglandin levels, this compound alleviates symptoms of inflammation and provides pain relief. Additionally, this compound has been shown to modulate other molecular targets, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which play roles in inflammatory responses.
相似化合物的比较
Ibuprofen: Another widely used NSAID with similar anti-inflammatory and analgesic properties but higher gastrointestinal side effects.
Naproxen: Known for its longer half-life, providing extended pain relief but with a higher risk of cardiovascular side effects.
Ketoprofen: Offers potent anti-inflammatory effects but is associated with a higher incidence of gastrointestinal discomfort.
Uniqueness of Lonaprofen: this compound stands out due to its balanced efficacy and safety profile. It provides effective pain and inflammation relief with a lower risk of gastrointestinal and cardiovascular side effects compared to other NSAIDs. This makes it a valuable option for patients requiring long-term NSAID therapy.
属性
CAS 编号 |
75186-78-6 |
|---|---|
分子式 |
C14H13ClO3 |
分子量 |
264.70 g/mol |
IUPAC 名称 |
methyl 2-(1-chloronaphthalen-2-yl)oxypropanoate |
InChI |
InChI=1S/C14H13ClO3/c1-9(14(16)17-2)18-12-8-7-10-5-3-4-6-11(10)13(12)15/h3-9H,1-2H3 |
InChI 键 |
QMDJJUBPSFSPCR-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)OC)OC1=C(C2=CC=CC=C2C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



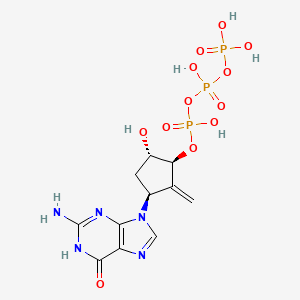
![[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B10858465.png)
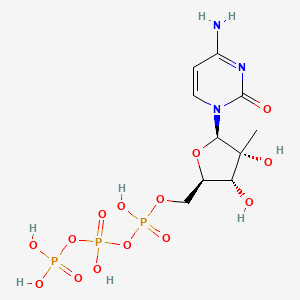
![(1S,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,22R,25S,27R,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10858479.png)


